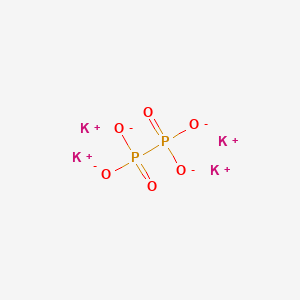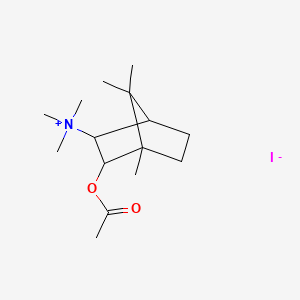
Hypophosphoric acid, tetrapotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hypophosphate, also known as potassium phosphinate, is a chemical compound with the formula KH₂PO₂. It is a salt derived from hypophosphorous acid and is known for its reducing properties. This compound is used in various industrial and scientific applications due to its unique chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hypophosphate can be synthesized through the reaction of hypophosphorous acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of potassium hypophosphate and water: [ \text{H}_3\text{PO}_2 + \text{KOH} \rightarrow \text{KH}_2\text{PO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of potassium hypophosphate often involves the use of white phosphorus and potassium hydroxide. The process includes the following steps:
- White phosphorus reacts with potassium hydroxide in the presence of water to form potassium hypophosphite.
- The solution is then purified to remove any impurities and concentrated to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hypophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can participate in substitution reactions to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Potassium hypophosphate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It is commonly used in the reduction of metal ions to their elemental forms.
Substitution: Reactions with organic halides can lead to the formation of organophosphorus compounds.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Elemental metals.
Substitution: Various organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Potassium hypophosphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various organophosphorus compounds.
Biology: It is employed in biochemical research for the reduction of disulfide bonds in proteins.
Industry: It is used in electroless nickel plating, where it helps in the deposition of nickel onto various substrates.
Wirkmechanismus
The mechanism of action of potassium hypophosphate primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions, including the reduction of metal ions and the cleavage of disulfide bonds in proteins. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Sodium hypophosphite (NaH₂PO₂): Similar in structure and properties, but sodium hypophosphite is more commonly used in industrial applications.
Calcium hypophosphite (Ca(H₂PO₂)₂): Another hypophosphite salt with similar reducing properties but different solubility characteristics.
Uniqueness: Potassium hypophosphate is unique due to its specific solubility and reactivity profile. It is preferred in certain applications where potassium ions are more desirable than sodium or calcium ions. Additionally, its reducing properties make it valuable in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
99690-64-9 |
|---|---|
Molekularformel |
K4O6P2 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
tetrapotassium;dioxido-oxo-phosphonato-λ5-phosphane |
InChI |
InChI=1S/4K.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
InChI-Schlüssel |
RILFGEIJJMTZLZ-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]P(=O)([O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















